molecular formula C11H12ClF2NO2 B13655517 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride

Cat. No.: B13655517
M. Wt: 263.67 g/mol
InChI Key: NTJPALVKDGKKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H12ClF2NO2. It is known for its unique structure, which includes a pyrrolidine ring and a difluorobenzo dioxole moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride can be compared to other similar compounds, such as:

    2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride: This compound has a similar structure but differs in the position of the difluorobenzo dioxole moiety.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine: This compound lacks the hydrochloride salt form and may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H12ClF2NO2

Molecular Weight

263.67 g/mol

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-4-3-7(6-10(9)16-11)8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5H2;1H

InChI Key

NTJPALVKDGKKMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OC(O3)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.